

PNU-292137: A Technical Guide for Cancer Research Applications

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Compound of Interest

Compound Name: PNU-292137

Cat. No.: B1678931

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Abstract

PNU-292137 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1] By targeting the CDK2/cyclin A and CDK2/cyclin E complexes, **PNU-292137** effectively halts the cell cycle at the G1/S transition, leading to the inhibition of tumor cell proliferation.[1] This technical guide provides an in-depth overview of **PNU-292137**, including its mechanism of action, quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers utilizing **PNU-292137** in preclinical cancer studies.

Introduction

The cell division cycle is a fundamental process that is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. CDK2, in complex with its regulatory partners cyclin E and cyclin A, plays a crucial role in the G1 to S phase transition and DNA replication. Consequently, CDK2 has emerged as a promising therapeutic target for cancer intervention.

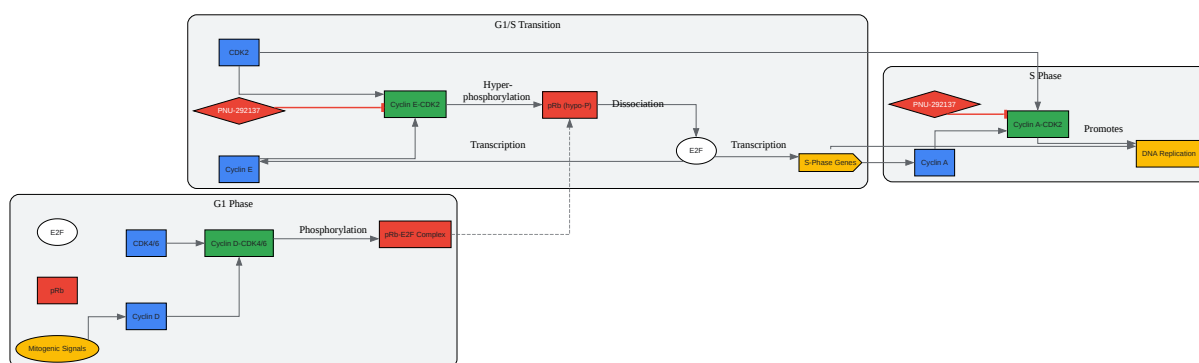
PNU-292137 is a 3-aminopyrazole derivative identified through high-throughput screening as a potent inhibitor of CDK2.[2][3] It has demonstrated significant anti-proliferative effects in various

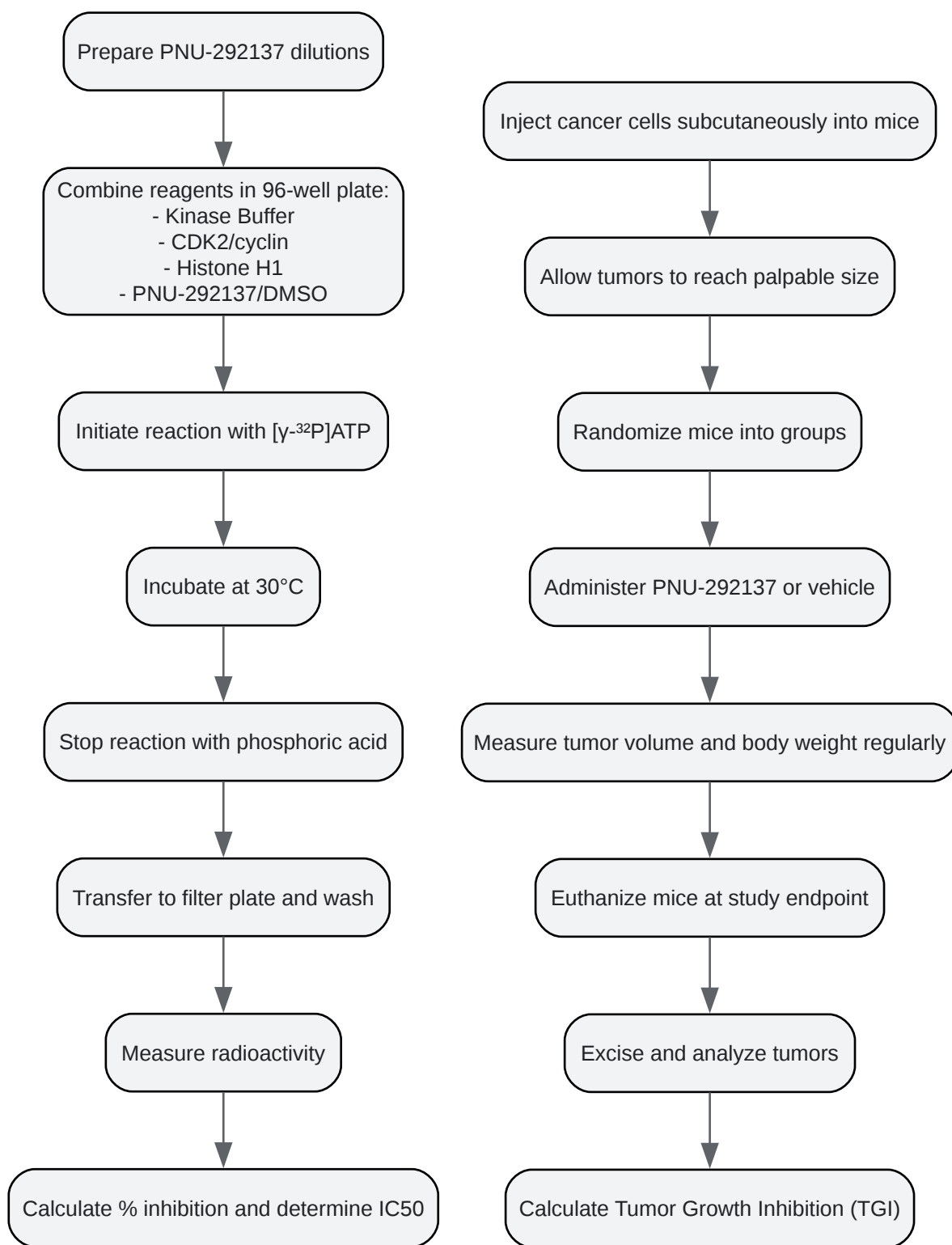
cancer cell lines and in vivo antitumor activity in xenograft models.^[1] This guide details the technical information required for the effective application of **PNU-292137** in a research setting.

Mechanism of Action

PNU-292137 exerts its anti-cancer effects by competitively inhibiting the ATP-binding site of CDK2, thereby preventing the phosphorylation of its key substrates. The primary targets of **PNU-292137** are the CDK2/cyclin E and CDK2/cyclin A complexes.

The signaling pathway affected by **PNU-292137** is central to cell cycle control. In a normal cell cycle, the retinoblastoma protein (pRb) is sequentially phosphorylated by CDK4/6-cyclin D and then by CDK2-cyclin E. This hyperphosphorylation leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry and DNA synthesis. By inhibiting CDK2, **PNU-292137** prevents the hyperphosphorylation of pRb, keeping it in its active, hypophosphorylated state. This maintains the pRb-E2F complex, thereby repressing the transcription of S-phase genes and causing cell cycle arrest in the G1 phase.





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Phone: (601) 213-4426

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